molecular formula C22H24N4O3 B2763206 (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251626-35-3

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2763206
CAS RN: 1251626-35-3
M. Wt: 392.459
InChI Key: RHWKENQUTBCKRZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a 1,8-naphthyridine ring, and a 3,4-dimethoxyphenyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The 1,8-naphthyridine is a nitrogen-containing heterocycle, and the 3,4-dimethoxyphenyl group is a substituted phenyl group with two methoxy (-OCH3) groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of the pyrrolidine ring could contribute to the three-dimensional shape of the molecule due to its non-planarity .

Scientific Research Applications

Antiviral Research

The indole derivatives, which are structurally similar to the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . By analogy, our compound could be synthesized and tested for its efficacy against similar viral strains, potentially contributing to the development of new antiviral drugs.

Anti-inflammatory Studies

Indole derivatives are also known for their anti-inflammatory properties . The compound could be utilized in the synthesis of new molecules to be screened for anti-inflammatory activity, which could lead to the discovery of novel anti-inflammatory agents.

Anticancer Applications

The structural complexity and potential for high-affinity receptor binding make this compound a candidate for anticancer drug development . Indole derivatives have been found to possess anticancer activities, and thus, the compound could be part of synthetic drug molecules designed to target specific cancer cells .

Anti-HIV Potential

Compounds with an indole core have been synthesized and screened for their anti-HIV activity . Research could be directed towards assessing the efficacy of our compound against HIV-1 and HIV-2 strains, contributing to the fight against HIV/AIDS.

Antimicrobial and Antitubercular Activity

Indole derivatives have been recognized for their antimicrobial and antitubercular effects . The compound could be investigated for its ability to inhibit the growth of various bacterial strains, including those responsible for tuberculosis, which remains a significant global health challenge.

Antidiabetic Research

Research into indole derivatives has indicated potential antidiabetic effects . The compound could be synthesized and tested for its ability to modulate blood sugar levels, offering a new avenue for diabetes treatment.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with biological targets such as proteins or enzymes. The pyrrolidine ring is known to be a useful scaffold in drug discovery, often contributing to the selectivity and potency of bioactive compounds .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. For example, it could be evaluated for biological activity in the context of drug discovery, given the known utility of the pyrrolidine ring in this field .

properties

IUPAC Name

[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-14-6-8-16-20(25-15-7-9-18(28-2)19(12-15)29-3)17(13-23-21(16)24-14)22(27)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWKENQUTBCKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

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